2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole
Description
2-[(2-Methoxyphenoxy)methyl]-1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by two distinct substituents: a (2-methoxyphenoxy)methyl group at position 2 and a (2-methoxyphenyl)methyl group at position 1 of the benzimidazole core.
Propriétés
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-26-20-12-6-3-9-17(20)15-25-19-11-5-4-10-18(19)24-23(25)16-28-22-14-8-7-13-21(22)27-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTTZJPTXRECET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzimidazole derivatives featuring variations in substituent type, position, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Substituent Position and Electronic Effects
- Methoxy vs. Methyl/Chloro Groups: The target compound’s 2-methoxy groups enhance electron density via resonance donation, contrasting with electron-withdrawing chloro substituents in 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole . Positional Isomerism: The 4-methoxy isomer (ChemDiv 5786-0794) may exhibit distinct binding interactions compared to the 2-methoxy configuration due to steric and electronic differences .
Functional Group Impact on Bioactivity
- Triazole-Thiazole Acetamide Derivatives : Compounds like 9c () demonstrate α-glucosidase inhibitory activity via docking with acarbose, attributed to their extended side chains forming hydrogen bonds . The target compound lacks this moiety, suggesting divergent biological targets.
- Sulfinyl and Sulfonyl Derivatives : and highlight sulfinyl/sulfonyl-containing benzimidazoles (e.g., proton pump inhibitors), where the sulfinyl group enhances acidity and target binding . The absence of such groups in the target compound limits direct functional analogy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
